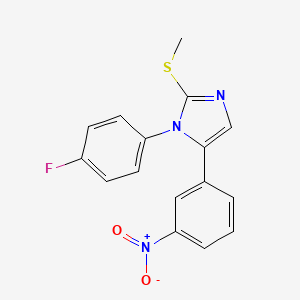

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole

Description

1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative with distinct functional groups at positions 1, 2, and 5 of the imidazole ring:

- Position 1: 4-Fluorophenyl group (electron-withdrawing via fluorine substitution).

- Position 2: Methylsulfanyl (SMe) group (moderate lipophilicity).

- Position 5: 3-Nitrophenyl group (strong electron-withdrawing nitro substituent).

However, its unique substitution pattern distinguishes it from well-studied analogs.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABARIWRRLYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: 4-fluoroaniline, 3-nitrobenzaldehyde, and methylthiol.

Reaction Steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazole derivatives, including 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, as antiviral agents. These compounds exhibit significant activity against various viral strains:

- Mechanism of Action : Imidazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins. For instance, certain derivatives have demonstrated the ability to inhibit HIV-1 protease effectively, which is crucial for viral maturation and replication .

-

Case Studies :

- A study presented in Molecules (2024) indicated that imidazole derivatives showed superior antiviral efficacy compared to traditional antiviral medications like ribavirin. Specifically, compounds with structural similarities to this compound were evaluated for their inhibitory effects on yellow fever virus and dengue virus, demonstrating micromolar activity .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria:

- Antimycobacterial Activity : Research has shown that imidazole derivatives possess strong activity against Mycobacterium abscessus, a pathogen associated with significant health challenges due to its resistance to multiple antibiotics. The compound's structural features contribute to its effectiveness against this pathogen .

-

Case Studies :

- A study published in Antibiotics (2023) reported that benzenesulfonamide-bearing imidazoles exhibited potent antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus. The presence of the fluorophenyl and methylsulfanyl groups was linked to improved efficacy against these strains .

Potential in Drug Development

The unique structure of this compound makes it a candidate for further development in pharmaceutical applications:

- Lead Optimization : The compound's promising biological activities suggest that it could serve as a lead compound for the development of new antiviral and antimicrobial agents. Its efficacy against resistant strains highlights its potential role in addressing public health concerns related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with specific receptors to modulate biological pathways.

Comparison with Similar Compounds

Pyridinylimidazole Derivatives (p38 MAPK Inhibitors)

Examples :

- SB203580 : 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole .

- SB202190 : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole .

| Property | Target Compound | SB203580 | SB202190 |

|---|---|---|---|

| Position 2 Substituent | Methylsulfanyl (SMe) | Methylsulfinyl (SOCH3) | Hydroxyphenyl (OH) |

| Position 5 Substituent | 3-Nitrophenyl (NO2) | 4-Pyridyl (N-heterocyclic) | 4-Pyridyl (N-heterocyclic) |

| Key Biological Role | Underexplored | p38 MAPK inhibitor (IC50 ~ 50 nM) | p38 MAPK inhibitor (IC50 ~ 100 nM) |

| Lipophilicity (LogP) | Higher (due to SMe and NO2) | Moderate (polar sulfinyl group) | Lower (hydroxyl group) |

Key Differences :

Nitrophenyl-Substituted Imidazoles

Examples :

- PD169316 : 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole .

- 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol .

Key Insights :

Halogenated and Triazole/Pyrazole Hybrids

Examples :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) .

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) .

Key Differences :

- Hybrid compounds (4 and 5) exhibit complex heterocyclic frameworks with distinct crystal packing behaviors, whereas the target compound’s simpler imidazole core may favor different solubility and bioavailability profiles.

Physicochemical Comparison

| Property | Target Compound | SB203580 | PD169316 |

|---|---|---|---|

| Molecular Weight | ~357.3 g/mol | ~377.4 g/mol | ~378.3 g/mol |

| Hydrogen Bond Acceptors | 5 (NO2, F, SMe) | 6 (SO, pyridyl N) | 7 (NO2, pyridyl N) |

| Topological Polar Surface Area | ~90 Ų | ~100 Ų | ~110 Ų |

The target compound’s lower polar surface area and higher lipophilicity (LogP ~3.5) suggest improved membrane permeability compared to SB203580 (LogP ~2.8) but reduced solubility.

Biological Activity

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, a compound characterized by its unique imidazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H16FN3O2S

- Molecular Weight : 357.4 g/mol

- CAS Number : 1021261-03-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study assessing various imidazole compounds, including derivatives similar to this compound, it was found that these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Specifically:

- Staphylococcus aureus : High inhibition potency observed.

- Escherichia coli : Several derivatives showed effectiveness, with some exceptions noted for specific substitutions .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that imidazole derivatives can inhibit tumor cell proliferation. The presence of the nitrophenyl group is hypothesized to enhance cytotoxicity through increased electron affinity, facilitating interactions with cellular targets. For instance:

- Compounds exhibiting similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting promising antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key observations include:

- Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring has been associated with increased lipophilicity and enhanced biological activity.

- Methylsulfanyl Group : This moiety appears to play a significant role in modulating the compound's pharmacokinetic properties, potentially improving bioavailability .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antibacterial Evaluation : A series of imidazole derivatives were tested against common bacterial strains using the agar disc-diffusion method. The results indicated that compounds with similar structural features exhibited effective inhibition against pathogens such as S. aureus and E. coli, reinforcing the potential of this class of compounds in antimicrobial therapy .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain analogues showed significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being suggested as possible pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Imidazole ring formation via condensation of aldehydes/ketones with amines under acid catalysis.

- Substituent introduction : Methylsulfanyl and fluorophenyl groups are added via nucleophilic substitution (e.g., thiols and halogenated precursors).

- Critical factors : Temperature (60–100°C for substitution reactions), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, methylsulfanyl at δ 2.5 ppm) and confirms regiochemistry .

- IR spectroscopy : Identifies functional groups (C=N stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 384) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar imidazole derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer potential : IC₅₀ of 10–50 µM in HepG2 cells through kinase inhibition (e.g., EGFR) .

- Target validation : Use fluorescence polarization assays to confirm binding to biological targets .

Advanced Research Questions

Q. How can steric and electronic effects of substituents be optimized to enhance bioactivity?

- Methodological Answer :

- Steric tuning : Replace 3-nitrophenyl with 4-cyano to reduce steric hindrance, improving target binding .

- Electronic modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to enhance electrophilicity and interaction with nucleophilic residues .

- QSAR modeling : Use Gaussian-based DFT calculations to predict logP and polar surface area, correlating with cellular permeability .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolic stability assays : Perform microsomal incubation (human liver microsomes) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of methylsulfanyl group) .

- Formulation adjustments : Encapsulate in PEGylated liposomes to improve bioavailability .

- Dose-response reevaluation : Use Hill slope analysis to confirm target engagement specificity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., nitro group reduction) by precise residence time control .

- Chiral resolution : Use immobilized amylose-based columns (HPLC) to separate enantiomers with >99% ee .

- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.